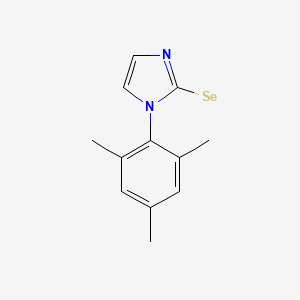

1-Mesityl-1,3-dihydro-imidazole-2-selone

説明

Overview of Imidazole-2-chalcogenone Derivatives in Contemporary Chemical Research

Imidazole-2-chalcogenone derivatives are five-membered heterocyclic compounds featuring an imidazole (B134444) ring with a chalcogen atom double-bonded to the C2 position. The most well-studied examples are the imidazole-2-thiones (containing sulfur), while their heavier chalcogen analogues, the imidazole-2-selones (containing selenium), are comparatively less explored. acs.org

These compounds are structurally related to N-heterocyclic carbenes (NHCs), a highly influential class of molecules in organometallic chemistry and catalysis. acs.orgnih.gov The corresponding chalcogenone can be considered a masked or precursor form of an NHC. Research has demonstrated the utility of these derivatives in various applications:

Catalysis: Selenium-containing N-heterocyclic carbene precursors have been used to generate palladium complexes that are efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgacs.orgresearchgate.netfigshare.com

Materials Science: The electronic properties of chalcogen-nitrogen heterocycles make them candidates for the development of conductive and optoelectronic materials. researchgate.net

Coordination Chemistry: Imidazole-2-chalcogenones are effective ligands for metal ions. Computational studies have shown that imidazoline-2-selone derivatives are excellent donors, capable of forming stable adducts and dicationic species, particularly in polar solvents. nih.gov

The reactivity of these compounds is a key focus of research. For instance, their interaction with dihalogens has been studied computationally to understand the formation of charge-transfer adducts and hypercoordinate species, which is relevant to the mechanism of action of related antithyroid drugs. nih.gov

Rationale for the Specific Academic Investigation of 1-Mesityl-1,3-dihydro-imidazole-2-selone

The specific academic focus on this compound stems from several key factors that distinguish it within the broader class of imidazole-2-chalcogenones.

Firstly, while the chemistry of imidazole-2-thiones is extensive, their selenium counterparts have been virtually nonexistent in the literature until more recently. acs.org This significant gap in knowledge provides a strong impetus for fundamental research into the synthesis, structure, and reactivity of compounds like this compound.

Secondly, the compound provides a valuable model for studying fundamental chemical principles, such as tautomerism. Structural characterization through X-ray diffraction and supported by Density Functional Theory (DFT) calculations has definitively shown that this compound exists in the selone form rather than the alternative selenol tautomer. acs.orgnih.gov This finding corrected previous assumptions made about simpler analogues in the literature. acs.org

Thirdly, the substitution pattern of this molecule offers unique structural features. The presence of a single bulky mesityl group at one nitrogen atom and a hydrogen atom at the other allows for intermolecular interactions. It was the first monosubstituted imidazole-2-selone to be structurally characterized, revealing that it exists as a hydrogen-bonded dimer (N-H···Se) in the solid state. acs.org This contrasts with related 1,3-dialkyl derivatives which cannot form such hydrogen bonds.

The synthesis of this compound is achieved from 1-mesitylimidazole through a three-step process involving deprotonation, treatment with elemental selenium, and subsequent acidification. acs.orgnih.gov The stability of the resulting compound and its tendency to oxidize in air to form the corresponding diselenide, bis(1-mesitylimidazol-2-yl)diselenide, are also areas of academic interest. acs.orgnih.gov

Data for this compound

| Property | Value | Source |

| IUPAC Name | 1-mesityl-1,3-dihydro-2H-imidazole-2-selone | N/A |

| Molecular Formula | C₁₂H₁₄N₂Se | acs.orgnih.gov |

| Tautomeric Form | Exists as the selone tautomer | acs.orgnih.gov |

| Solid-State Structure | Forms an N-H···Se hydrogen-bonded dimer | acs.org |

| Synthesis Precursor | 1-Mesitylimidazole | acs.orgnih.gov |

| Oxidation Product (in air) | bis(1-mesitylimidazol-2-yl)diselenide | acs.orgnih.gov |

Structure

2D Structure

特性

CAS番号 |

912851-95-7 |

|---|---|

分子式 |

C12H13N2Se |

分子量 |

264.22 g/mol |

InChI |

InChI=1S/C12H13N2Se/c1-8-6-9(2)11(10(3)7-8)14-5-4-13-12(14)15/h4-7H,1-3H3 |

InChIキー |

ATCLMUNXJZQBAZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN=C2[Se])C |

製品の起源 |

United States |

Synthetic Methodologies for 1 Mesityl 1,3 Dihydro Imidazole 2 Selone

Established Synthetic Pathways to 1-Mesityl-1,3-dihydro-imidazole-2-selone

The most prominent and widely cited method for the preparation of this compound involves a sequential deprotonation, selenation, and protonation starting from 1-Mesitylimidazole. acs.orgnih.gov

Deprotonation-Selenation-Protonation Sequence from 1-Mesitylimidazole

The synthesis commences with the deprotonation of the C2 position of the imidazole (B134444) ring of 1-Mesitylimidazole. This is typically accomplished using a strong organolithium base, such as n-butyllithium (BuⁿLi), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is generally carried out at low temperatures to control reactivity.

Following the deprotonation step, elemental selenium (in powder form) is introduced to the reaction mixture. The lithiated intermediate reacts with the selenium, leading to the formation of a lithium selenolate species.

Reaction Scheme:

Deprotonation: 1-Mesitylimidazole + BuⁿLi → Lithiated 1-Mesitylimidazole

Selenation: Lithiated 1-Mesitylimidazole + Se → Lithium 1-Mesitylimidazole-2-selenolate

Protonation: Lithium 1-Mesitylimidazole-2-selenolate + HCl(aq) → this compound

This synthetic route has been successfully employed to produce this compound for various research purposes, including structural characterization.

Procedural Considerations for Enhanced Yield and Purity of this compound (e.g., Anaerobic Conditions)

To ensure the successful synthesis of this compound with high yield and purity, several procedural factors must be carefully controlled.

A critical consideration is the strict maintenance of anaerobic (oxygen-free) conditions throughout the reaction and workup process. acs.org Solutions of this compound are susceptible to oxidation by atmospheric oxygen. This oxidation leads to the formation of an undesired byproduct, bis(1-mesitylimidazol-2-yl)diselenide. acs.orgnih.gov Therefore, the use of inert gas atmospheres, such as nitrogen or argon, and degassed solvents is essential to prevent this side reaction and maximize the yield of the desired selone.

The choice of reagents and their stoichiometry also plays a significant role. The use of a strong base like n-butyllithium is crucial for efficient deprotonation. The purity of the starting materials, particularly the 1-Mesitylimidazole and elemental selenium, will directly impact the purity of the final product.

Post-synthesis purification is another key aspect. Depending on the reaction outcome, purification techniques such as recrystallization or column chromatography may be necessary to isolate the this compound from any unreacted starting materials or byproducts.

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Precursor | 1-Mesitylimidazole | The starting material containing the imidazole core. |

| Deprotonation | n-Butyllithium (BuⁿLi) | A strong base to remove the proton from the C2 position of the imidazole ring. |

| Selenation | Elemental Selenium (Se) | The source of the selenium atom. |

| Protonation | Hydrochloric Acid (HCl(aq)) | To protonate the selenolate intermediate and form the final product. |

| Atmosphere | Anaerobic (e.g., Nitrogen, Argon) | To prevent oxidation of the product to the diselenide. acs.org |

Exploration of Novel Synthetic Routes and Precursor Utilization for this compound

Based on available scientific literature, the deprotonation-selenation-protonation sequence starting from 1-Mesitylimidazole remains the primary and established method for the synthesis of this compound. Extensive searches for alternative, well-documented synthetic routes or the use of different precursors specifically for this compound have not yielded distinct, established methodologies.

While the broader field of imidazole and N-heterocyclic carbene (NHC) chemistry is vast and continually evolving, with various synthetic strategies for related structures, these have not been specifically reported for the targeted synthesis of this compound. Research in this area appears to be focused on the application and derivatization of the compound rather than the development of new synthetic pathways. Therefore, the pathway detailed in section 2.1.1 is the current state-of-the-art for obtaining this particular chemical.

Structural Elucidation and Tautomeric Equilibrium of 1 Mesityl 1,3 Dihydro Imidazole 2 Selone

X-ray Crystallographic Analysis of 1-Mesityl-1,3-dihydro-imidazole-2-selone

X-ray diffraction analysis has provided definitive insights into the solid-state structure of this compound, confirming its existence as the selone tautomer. nih.govacs.org This was the first instance of a monosubstituted imidazole-2-selone derivative to be structurally characterized by this method. acs.org

The molecular structure of this compound, as determined by X-ray diffraction, showcases a planar imidazole (B134444) ring. The key bond length between the selenium atom and the C1 carbon of the imidazole ring is 1.845(2) Å. acs.org This value is a critical indicator of the double bond character between these two atoms, which is characteristic of a selone.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| Se-C(1) | 1.845(2) |

Data sourced from Parkin, G. (2006). acs.org

The geometry around the selenium atom and its connectivity to the imidazole ring provide strong evidence for the selone tautomeric form in the solid state. This finding is further supported by DFT calculations. nih.govacs.org

A significant feature of the crystal structure of this compound is the formation of N-H···Se hydrogen-bonded dimers in the solid state. acs.org This intermolecular interaction plays a crucial role in the crystal packing. The distance between the selenium atom of one molecule and a nitrogen atom of a neighboring molecule (Se···N(1')) has been measured at 3.384(2) Å. acs.org This hydrogen bonding pattern is analogous to that observed in related sulfur compounds, which exist in the thione form, thereby providing additional evidence for the selone tautomer of the title compound. acs.org The crystal packing is further influenced by weak π-π stacking interactions. researchgate.netnih.gov

Spectroscopic Characterization of this compound

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in confirming the structural details of this compound in solution and corroborating the findings from X-ray crystallography.

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been employed to elucidate the structure of this compound.

The ¹H NMR spectrum provides characteristic signals that confirm the presence of the mesityl group and the imidazole ring protons. nih.gov The spectrum shows distinct resonances for the aromatic protons of the mesityl ring and the protons on the imidazole backbone. researchgate.net The presence of a signal corresponding to the N-H proton further supports the selone structure. nih.gov Studies have also indicated that the selone and its corresponding diselenide can undergo facile exchange on the NMR timescale. nih.gov

Table 2: Representative ¹H NMR Data for Imidazole-based Compounds

| Functional Group | Chemical Shift (ppm) Range |

| Imidazole Ring C-H | 6.94 - 7.81 |

| Aromatic C-H (Mesityl) | 7.32 - 7.88 |

| Imidazole N-H | 12.12 - 12.16 |

Note: The chemical shift ranges are representative and can vary based on the solvent and specific substitution patterns. Data compiled from related structures. researchgate.netnih.gov

The ¹³C NMR spectrum is crucial for analyzing the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of imidazole-2-selone and its derivatives is the resonance of the C=Se carbon. nih.govchemicalbook.com The chemical shift of this carbon provides direct evidence for the selone functional group. The spectrum also displays characteristic signals for the carbon atoms of the mesityl group and the other carbons of the imidazole ring. nih.govnih.govchemicalbook.com

Table 3: Representative ¹³C NMR Data for Imidazole-based Compounds

| Carbon Atom | Chemical Shift (ppm) Range |

| C=Se (Thiocarbonyl C=S) | 178.01 - 178.10 |

| Imidazole Ring Quaternary C | 132.0 - 152.0 |

| Aromatic C (Mesityl) | ~120 - 140 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation of this compound

Selenium-77 (77Se) NMR Spectroscopy for Probing Selenium Environment and Bonding Characteristics

Selenium-77 (77Se) NMR spectroscopy is a powerful, high-resolution technique for investigating the electronic environment of selenium atoms in various chemical structures. northwestern.eduhuji.ac.il With a wide chemical shift range, this method is highly sensitive to the bonding and oxidation state of selenium, making it indispensable for characterizing organoselenium compounds like this compound. northwestern.eduorganicchemistrydata.org

In N-heterocyclic carbene (NHC) chemistry, 77Se NMR has become a standard tool for evaluating the π-accepting properties of carbenes. nih.gov For imidazole-2-selones, the 77Se chemical shift provides direct insight into the nature of the carbon-selenium bond. Studies on various 1,3-disubstituted imidazole-2-selone derivatives show that 77Se NMR chemical shifts typically appear in a range of approximately 20 to 245 ppm. nih.gov More specifically, research on related imidazolium-4,5-dicarboxylate selones found shifts ranging from 42.1 ppm to 153.8 ppm, with the exact value being sensitive to the charge on the molecule and the solvent used. acs.org

For this compound and its derivatives, 77Se NMR studies, in conjunction with 1H NMR, have been instrumental. These studies not only help in confirming the structure but also reveal dynamic processes, such as the facile exchange that occurs on the NMR time scale between the selone, (seimMes)H, and its corresponding diselenide, (seimMes)2. nih.gov The observed chemical shifts and coupling constants, such as the 1JSe-C coupling, are characteristic of a C=Se double bond, which is a key feature of the selone tautomer. acs.org For instance, the methyl analogue of the title compound displays a 1JSe-C coupling constant of 222 Hz, providing strong evidence for the selone structure. acs.org

Table 1: 77Se NMR Chemical Shift Data for Selected Imidazole-2-selones

| Compound | 77Se Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| 1,3-Dialkylimidazole-2-selone Derivatives | ~20 – 245 | Not specified |

| Dianionic Imidazole-2-selone Dicarboxylate | 42.1 | DMSO-d6 |

| Monoanionic Imidazole-2-selone Dicarboxylate | 65.0 | DMSO-d6 |

| Neutral Imidazole-2-selone Diester | 92.5 | DMSO-d6 |

This table presents typical chemical shift ranges and specific values for related compounds to provide context for the analysis of this compound. Data sourced from nih.govacs.org.

Infrared (IR) Spectroscopic Signatures of this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides characteristic absorption bands that help confirm its molecular structure and the predominance of the selone tautomer.

The IR spectra of imidazole derivatives typically show several key features. A stretching absorption related to the N-H group of the imidazole ring is often observed; for example, in one 2,4,5-triarylimidazole derivative, this appears at 3437 cm⁻¹. researchgate.net The aromatic C-H stretching bands are generally found around 3050 cm⁻¹, while C=N and C=C stretching vibrations appear in the 1480-1680 cm⁻¹ region. researchgate.net

In the case of related imidazole-2-thiones, the C=S (thiocarbonyl) stretching frequency is a key diagnostic peak, often appearing around 1267-1371 cm⁻¹. nih.gov For selones, the corresponding C=Se (selenocarbonyl) stretch is expected at a lower frequency due to the greater mass of the selenium atom compared to sulfur. This peak is a crucial indicator of the selone tautomer, as its presence rules out the selenol form, which would instead exhibit a Se-H stretch and a C-Se single bond vibration. The solid-state structure of this compound, which exists as a dimer linked by N-H···Se hydrogen bonds, would also influence the position and shape of the N-H stretching band, often causing it to be broad. acs.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Imidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Confirms the presence of the N-H group; broadening suggests hydrogen bonding. |

| Aromatic C-H Stretch | ~3050 | Indicates the presence of the mesityl group and imidazole ring. |

| C=N / C=C Stretch | 1480 - 1680 | Characteristic of the imidazole ring structure. |

This table summarizes typical IR frequencies for related compounds to infer the expected spectrum of this compound. Data sourced from researchgate.netnih.gov.

Tautomerism in this compound: Selone vs. Selenol Forms

The potential for tautomerism is a fundamental characteristic of the 1,3-dihydro-imidazole-2-selone scaffold. The compound can theoretically exist in two forms: the selone tautomer, which features a carbon-selenium double bond (C=Se), and the selenol tautomer, characterized by a carbon-selenium single bond and a selenium-hydrogen bond (C-SeH). The equilibrium between these two forms is critical to the compound's structure and reactivity.

Experimental Evidence for Selone Tautomer Dominance in this compound

The most definitive evidence comes from single-crystal X-ray diffraction analysis. nih.govacs.org The structural characterization of (seimMes)H unequivocally shows the presence of a C=Se double bond and a proton on one of the nitrogen atoms of the imidazole ring. Notably, it was the first monosubstituted imidazole-2-selone to be structurally characterized, revealing a dimeric structure in the solid state where two molecules are linked by N-H···Se hydrogen bonds. acs.org This hydrogen bonding pattern is analogous to that observed in related imidazole-2-thione compounds, which are known to exist in the thione form, thereby providing strong comparative evidence for the selone structure. acs.org

NMR spectroscopy further corroborates these findings. As previously discussed, 13C NMR data for related selones show a 1JSe-C coupling constant that is characteristic of a C=Se double bond. acs.org Furthermore, the 1H NMR spectrum clearly shows a signal for the N-H proton, which would be absent in the selenol tautomer. acs.org These combined spectroscopic and crystallographic data provide a compelling and self-consistent picture of the selone tautomer's dominance. nih.govacs.org

Theoretical Validation of Tautomeric Stability in this compound through Computational Methods

Theoretical calculations, primarily using Density Functional Theory (DFT), provide robust support for the experimental observation that the selone tautomer is the more stable form. nih.govacs.org Computational studies allow for the calculation of the relative thermodynamic stabilities of different isomers, offering quantitative insight into the tautomeric equilibrium. researchgate.netresearchgate.net

DFT calculations performed on this compound are in complete agreement with the experimental results from X-ray diffraction and NMR spectroscopy, confirming that the selone is the ground-state structure. nih.gov Similar theoretical investigations on the related, less sterically hindered 1-methyl-1,3-dihydro-imidazole-2-selone, (seimMe)H, calculated the selone form to be significantly more stable than the selenol tautomer by 13.4 kcal mol⁻¹. acs.org Broader computational studies on the parent imidazole-2-selone system also found the selone form to be the most stable isomer in both the gas phase and in various solvents. researchgate.net These theoretical models demonstrate that the intrinsic electronic structure of the imidazole-2-selone core heavily favors the C=Se double bond arrangement over the C-SeH single bond configuration.

This table summarizes computational findings on the tautomeric equilibrium, showing the greater stability of the selone form. Data sourced from acs.orgresearchgate.net.

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | (seimMes)H |

| 1-Methyl-1,3-dihydro-imidazole-2-selone | (seimMe)H |

| Bis(1-mesitylimidazol-2-yl)diselenide | (seimMes)2 |

| Imidazole-2-selone | - |

| Imidazole-2-selenol | - |

| Imidazole-2-thione | - |

| 2,4,5-triarylimidazole | - |

| Imidazolium-4,5-dicarboxylate selone | - |

Reactivity and Transformation Pathways of 1 Mesityl 1,3 Dihydro Imidazole 2 Selone

Oxidative Transformations of 1-Mesityl-1,3-dihydro-imidazole-2-selone

The selone moiety is readily oxidized, leading to the formation of a stable diselenide derivative. This transformation is a key aspect of its chemistry.

This compound, abbreviated as (seimMes)H, undergoes oxidation to form Bis(1-mesitylimidazol-2-yl)diselenide, denoted as (seimMes)2. acs.org This conversion can occur under mild conditions. For instance, exposing a solution of (seimMes)H in a solvent like chloroform (B151607) to air over a period of days results in the formation of the diselenide. acs.org A more direct synthesis of the diselenide involves exposing the reaction mixture to air immediately after the treatment of 1-mesitylimidazole with n-butyllithium and elemental selenium, bypassing the isolation of the selone intermediate. acs.orgnih.gov

This oxidative coupling reaction represents a characteristic transformation for imidazole-2-selones, linking two imidazole (B134444) rings through a diselenide bridge. The successful isolation and structural characterization of both the selone and its corresponding diselenide have provided clear evidence for this transformation pathway. acs.org

Table 1: Oxidation Product of this compound

| Starting Material | Oxidizing Agent | Product |

|---|

The oxidation of this compound to its diselenide derivative proceeds readily in the presence of atmospheric oxygen. acs.orgnih.gov This suggests a relatively low barrier to oxidation. While the specific mechanism for this particular compound is not detailed, the oxidation of related organoselenium compounds and the imidazole ring itself provides significant insight.

The oxidation likely involves the formation of a selenium-centered radical, which then dimerizes to form the stable diselenide bond (Se-Se). This is a common pathway for the oxidation of selenols (RSeH), and given the tautomeric relationship between selones and selenols, similar radical mechanisms are plausible.

From an environmental and biological perspective, the reactivity of the imidazole ring and related organoselenium compounds with reactive oxygen species (ROS) is of considerable interest. The diselenide analogue, Bis(1-methylimidazol-2-yl) diselenide, has been shown to be an effective scavenger of various ROS, including hydroxyl radicals, peroxyl radicals, and hydrogen peroxide. nih.gov This scavenging activity often involves a catalytic cycle similar to that of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), where the diselenide is reduced and subsequently oxidized. nih.govtandfonline.com

Furthermore, studies on the atmospheric oxidation of the parent imidazole ring by hydroxyl radicals (•OH) indicate that the reaction is preferentially initiated by •OH addition to the carbon atoms of the ring. rsc.org In the presence of oxygen, this leads to a complex cascade of reactions forming various oxidation products. rsc.org Similarly, ozone can react with the imidazole ring, causing ring cleavage to produce smaller fragments. aau.dk These findings suggest that under environmental conditions, both the selone group and the imidazole ring of this compound could be susceptible to attack by atmospheric oxidants.

Exchange Phenomena Involving this compound and its Derivatives

A notable characteristic of the this compound system is the dynamic exchange of its constituent groups in solution, which can be observed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy studies, particularly using 1H and 77Se NMR, have demonstrated that a facile exchange of the mesitylimidazol-2-selone ((seimMes)) groups occurs in solution. acs.orgnih.gov This dynamic process takes place on the NMR time scale between the selone, (seimMes)H, and its oxidized diselenide form, (seimMes)2. acs.org This means that in a solution containing both species, the (seimMes) units can move between the selone and diselenide molecules at a rate that is fast enough to be detected by NMR, often resulting in averaged or broadened signals. This exchange highlights the lability of the N-H proton and the Se-Se bond in the respective molecules. Similar exchange phenomena have been noted for related methyl-substituted imidazole-selone/diselenide systems. researchgate.net

Table 2: NMR Evidence for Exchange Phenomena

| Nucleus | Observation | Implication |

|---|---|---|

| 1H NMR | Broadened or averaged signals for imidazole ring protons | Facile exchange between (seimMes)H and (seimMes)2 |

Electrophilic and Nucleophilic Reactivity at the Selone Center of this compound

The C=Se double bond in the selone group is the primary center for electrophilic and nucleophilic interactions. The distribution of electron density in this bond dictates its reactivity.

The imidazole ring is generally considered an electron-rich heterocycle. nih.gov In the context of the selone, the C2 carbon is analogous to the carbon in a urea (B33335) or thiourea, making it electrophilic. It is susceptible to attack by nucleophiles. Conversely, the selenium atom, with its lone pairs of electrons, acts as a nucleophilic and basic center, readily reacting with electrophiles.

General reactivity patterns for imidazoles suggest that nucleophilic substitution typically occurs at the C2 position. nih.gov Therefore, nucleophiles can attack the carbon atom of the C=Se group. Electrophilic attack, such as alkylation or metallation, is expected to occur at the selenium atom, which is the most electron-rich and accessible site of the selone functional group. This dual reactivity allows this compound to potentially engage in a variety of chemical transformations, serving as a versatile building block in organoselenium chemistry.

Coordination Chemistry of 1 Mesityl 1,3 Dihydro Imidazole 2 Selone and Its Derivatives

Ligand Properties and Coordination Modes of Imidazole-2-selones

Imidazole-2-selones are a class of compounds that exist predominantly in their selone tautomeric form rather than the alternative selenol form. This stability is supported by both experimental X-ray diffraction data and theoretical DFT calculations. nih.gov The core structure features a five-membered imidazole (B134444) ring with a selenium atom double-bonded to the C2 carbon. Their utility as ligands in coordination chemistry stems from their ability to act as potent neutral donors.

Imidazole-2-selones primarily function as strong σ-donating ligands through their exocyclic selenium atom. The selenium atom possesses a lone pair of electrons that readily coordinates to metal centers. This donor capacity makes them effective ligands for a wide range of metals, including both main group and transition metals.

The coordination results in the formation of a metal-selenium (M-Se) bond. The strength and nature of this bond are influenced by several factors, including the electronic properties of the metal center and the substituents on the imidazole ring. These ligands are generally considered neutral two-electron donors, analogous to their more common thione and phosphine (B1218219) counterparts. In complexes, the C=Se bond elongates upon coordination, a characteristic feature that can be observed through crystallographic studies and vibrational spectroscopy.

The substituents attached to the nitrogen atoms of the imidazole ring play a crucial role in dictating the ligand's properties and its subsequent coordination chemistry. These N-substituents can be modified to fine-tune both the electronic and steric profile of the ligand. nih.gov

Electronic Properties: The nature of the N-substituent influences the electron density on the selenium donor atom. Electron-donating groups can enhance the σ-donor strength of the selone, leading to stronger M-Se bonds. Conversely, electron-withdrawing groups can diminish the donor capacity. The mesityl group (2,4,6-trimethylphenyl) on 1-Mesityl-1,3-dihydro-imidazole-2-selone is generally considered to be sterically demanding but has a relatively modest electronic effect.

Steric Properties: The steric bulk of the N-substituents is a critical factor in controlling the coordination environment around the metal center. Bulky substituents, such as the mesityl group, can shield the metal center, influencing the geometry of the resulting complex and preventing the coordination of multiple ligands. This steric hindrance can stabilize low-coordination numbers and can control the nuclearity of the complex, often favoring the formation of mononuclear species where dinuclear or polynuclear structures might otherwise form. rsc.orgresearchgate.net For instance, in antimony(III) complexes, the use of exceptionally bulky N-aryl substituents on the imidazole-2-selone ligand leads to the formation of unusual dinuclear complexes, whereas slightly less bulky groups result in mononuclear species. rsc.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound typically involves the direct reaction of the selone ligand with a suitable metal salt or precursor in an appropriate solvent. Characterization is achieved through a combination of techniques including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, and ⁷⁷Se), and infrared (IR) spectroscopy.

While the coordination chemistry of imidazole-2-selones with transition metals is widely explored, their complexes with main group metals are less documented. Specifically, for this compound, detailed reports on its complexes with zinc are scarce in the surveyed literature. However, the coordination behavior can be inferred from studies on analogous zinc(II) complexes with related imidazole-2-thione ligands, such as methimazole (B1676384).

In these analogous systems, zinc(II) typically forms tetrahedral complexes. For example, zinc(II) has been shown to coordinate two iodide anions and two neutral methimazole ligands through their sulfur atoms, resulting in a [ZnI₂S₂] core. researchgate.net It is also possible for zinc to form complexes with the deprotonated, anionic form of the ligand. Given the d¹⁰ electronic configuration of Zn(II), it exhibits flexible coordination geometries, commonly tetrahedral or octahedral. mdpi.com Therefore, it is anticipated that this compound would coordinate to zinc(II) in a similar monodentate fashion through the selenium atom, likely forming complexes with the general formula [ZnX₂(L)₂] (where X is a halide and L is the selone ligand).

| Compound Formula (Analogue) | Metal | Coordination Geometry | Key Findings |

| [Zn(MeImHS)₂I₂] | Zn(II) | Tetrahedral | Coordination occurs through the sulfur atom of the neutral thione ligand. researchgate.net |

| [Zn(MeImS)₂] | Zn(II) | Tetrahedral | The deprotonated thionate ligand acts as an (N,S)-chelating agent. researchgate.net |

| [Zn(LR)₂(H₂O)₂]n | Zn(II) | Octahedral | Imidazolium-based dicarboxylate ligands form polymeric structures with zinc. mdpi.com |

This table presents data for analogous zinc complexes with related thione and imidazole-based ligands to illustrate expected coordination patterns.

This compound and its derivatives form stable complexes with a variety of transition metals. The bulky mesityl group often plays a key role in determining the structure and stability of these compounds.

Gold: A mononuclear gold(I) complex featuring a bidentate bis-selone ligand with mesityl substituents, [Au(L)Cl], has been successfully synthesized and characterized. researchgate.net In this complex, the gold(I) center is coordinated by the two selenium atoms of the ligand and a chloride ion. Furthermore, mononuclear gold(III) complexes of the type [AuCl₃(azole)] have been prepared with various imidazole-based ligands, demonstrating a square-planar geometry where the azole coordinates via a nitrogen atom. nih.gov Stable mononuclear gold(II) complexes, though rare, have also been isolated, featuring a distinct 2+2 coordination mode. nih.gov The reaction of this compound with gold precursors would likely yield stable, mononuclear Au(I) or Au(III) complexes, with coordination occurring through the selenium atom.

Antimony and Bismuth: The coordination chemistry of this compound analogues with antimony(III) is well-established. The steric bulk of the N-substituents directly controls the nuclearity of the resulting complexes. The reaction of SbBr₃ with the sterically hindered ligand 1,3-bis(2,4-methyl-6-diphenyl phenyl)imidazole selone yields a mononuclear complex, [{(IPaul)Se}(SbBr₃)]. rsc.org This complex features a Sb-Se coordination bond without the Menshutkin-type interactions that are observed in more crowded dinuclear systems. rsc.org The Sb:Se ratio in such mononuclear complexes is 1:1. rsc.org While specific mononuclear complexes of bismuth with this compound are not detailed, polynuclear bismuth(III) selone chains have been synthesized, indicating that Bi-Se coordination is favorable. researchgate.net

Mercury: Specific reports on the synthesis of mercury(II) complexes with this compound are not prevalent in the reviewed literature. However, studies on analogous mercury(II) complexes with heterocyclic thiones and other imidazole derivatives provide insight into the expected chemistry. Mercury(II) readily forms complexes with sulfur-donor ligands, typically resulting in tetrahedral geometries. rdd.edu.iq For example, dimeric mercury(II) complexes with imidazole-oxime ligands have been characterized, where each mercury center adopts a distorted tetrahedral geometry. bohrium.comresearchgate.net It is highly probable that this compound would react with mercury(II) halides to form stable, neutral mononuclear complexes of the type [HgX₂(L)₂], with coordination through the selenium atom.

| Compound Formula (or Analogue) | Metal | Coordination Geometry | Key Bond Length (Å) | Spectroscopic Data (¹H NMR, δ ppm) |

| [{(IPaul)Se}(SbBr₃)] | Sb(III) | Distorted Tetrahedral | Sb-Se: 2.768 | Not provided rsc.org |

| [Au(L)Cl] (L = bis-mesityl selone) | Au(I) | Not provided | Not provided | Not provided researchgate.net |

| [Hg₂(L)₂Cl₄] (L = imidazole oxime) | Hg(II) | Distorted Tetrahedral | Hg-N: 2.457 | Ligand signals shift upon coordination. bohrium.com |

| [Pd(3)₂Cl₂] (3 = triazole ligand) | Pd(II) | Square Planar | Pd-N: 2.029 | Aromatic protons at 7.35-7.81. mdpi.com |

This table includes data for the specified transition metal complexes or their closest analogues found in the literature to illustrate typical structural and spectroscopic features.

Complexes with Transition Metals (e.g., Palladium, Platinum, Gold, Antimony, Bismuth, Mercury)

Dinuclear Complexes

The this compound ligand and its derivatives can facilitate the formation of dinuclear metal complexes through bridging coordination modes. While research specifically on dinuclear complexes of this compound is emerging, studies on related N-heterocyclic thione and selone ligands provide significant insights into their bridging capabilities.

Dinuclear copper(I) complexes have been synthesized utilizing bidentate N-heterocyclic selone ligands. In these structures, the selone ligands can act as bridging units between two copper centers. researchgate.net For instance, in the complex (BsemMe)Cu(μ-BsemMe)Cu(BsemMe)₂, a bidentate selone ligand bridges two copper(I) ions, demonstrating the capacity of the selone functional group to participate in the construction of multinuclear architectures. researchgate.net The bridging is typically facilitated by the selenium atom, which can coordinate to two different metal centers, often denoted by the μ symbol. wikipedia.orglibretexts.orgyoutube.com

Similarly, dinuclear palladium(II) complexes have been reported with related N,S-donor heterocyclic-2-thione ligands, where the ligands bridge two palladium centers through both the nitrogen and sulfur atoms. nih.govnih.gov This N,S-bridging mode is a common feature in the coordination chemistry of these types of ligands and is anticipated for their selenium analogs. nih.gov The formation of such dinuclear structures is often influenced by the reaction conditions and the nature of the metal precursor and ancillary ligands. nih.gov

Self-Assembled Metallomacrocycles involving Bis(imidazole-2-selones)

The principles of self-assembly in supramolecular chemistry are well-suited for the construction of complex architectures from molecular building blocks. rsc.orgnih.govhud.ac.uk Bis(imidazole-2-selones) are particularly interesting as ligands for the self-assembly of metallomacrocycles due to their defined coordination vectors and potential for forming stable, discrete structures.

Recent research has demonstrated the synthesis of cyclophanes incorporating imidazole-2-selone groups linked by xylylene rings. rsc.org These macrocycles are formed by reacting the corresponding bis(imidazolium) cyclophanes with elemental selenium. rsc.org The resulting bis(selone) macrocycles exhibit distinct conformational preferences (syn and anti) depending on the nature of the xylylene linker (ortho, meta, or para). rsc.org For example, cyclophanes with o-xylylene (B1219910) or mesitylene-m-cyclophane linkers adopt a syn conformation, resembling the cone conformation of calix researchgate.netarenes. rsc.org This pre-organization, dictated by the ligand backbone, is a critical factor in directing the self-assembly of specific supramolecular structures. hud.ac.uk

The use of metal ions to direct the assembly of these bis(selone) ligands can lead to the formation of well-defined metallomacrocycles. rsc.orgnih.gov The coordination of metal ions to the selenium donor atoms of the bis(selone) ligand can template the formation of cyclic structures, where the metal ions act as the vertices and the organic ligands as the linkers. The stability and structure of these self-assembled metallomacrocycles are governed by the coordination preferences of the metal ion and the geometric constraints of the bis(selone) ligand.

Structural Analysis of Coordination Compounds Featuring this compound Ligands

X-ray Diffraction Studies of Metal-Selone Complexes

Numerous metal complexes of N-heterocyclic selones have been structurally characterized. For example, the crystal structures of several mononuclear zinc(II) selone complexes, such as [Zn(L)₂Cl₂] and [{Zn(L)₄}{BF₄}₂] (where L is an imidazoline-2-selone derivative), reveal a distorted tetrahedral geometry around the zinc(II) center. rsc.org In these complexes, the selone ligand coordinates to the metal center through the selenium atom.

A structurally characterized mercury(II) complex, [H(sebenzimMe)]₂HgCl₂, derived from a 2-seleno-1-methylbenzimidazole ligand, shows a near-tetrahedral coordination geometry at the mercury center, with coordination from two selenium atoms and two chloride ions. nih.gov The structure is further stabilized by intramolecular N-H···Cl hydrogen bonds. nih.gov

In dinuclear copper(I) complexes supported by bidentate selone ligands, X-ray diffraction has revealed structures where each copper ion is coordinated by multiple selenium and/or sulfur atoms, with some ligands acting in a bridging fashion between the two metal centers. researchgate.net The analysis of these crystal structures provides invaluable data on the coordination modes of selone ligands and the resulting geometries of the metal complexes.

Bond Lengths and Angles in Metal-Selone Coordination Spheres

The structural parameters obtained from X-ray diffraction studies offer deep insights into the nature of the metal-ligand bonding. The bond lengths and angles within the coordination sphere of a metal complex are indicative of the strength and nature of the interactions between the metal center and the ligand donor atoms.

Upon coordination to a metal, the C=Se bond length in the selone ligand typically elongates slightly. For instance, in the mercury complex [H(sebenzimMe)]₂HgCl₂, the C-Se bond lengths are approximately 1.863 Å, which is about 0.02 Å longer than in the free ligand (1.838(2) Å). nih.gov This lengthening is consistent with the donation of electron density from the selenium atom to the metal center, which weakens the C=Se double bond character.

The following tables present selected bond length and angle data for representative metal-selone complexes.

Table 1: Selected Bond Lengths (Å) in Metal-Selone Complexes

| Complex | M-Se (Å) | C=Se (Å) | Reference |

| [H(sebenzimMe)]₂HgCl₂ | 2.5534(4), 2.5469(4) | 1.862(3), 1.864(3) | nih.gov |

| H(sebenzimMe) (free ligand) | - | 1.838(2) | nih.gov |

| Dinuclear Cu(I)-Selone Complex (representative) | Varies | Varies | researchgate.net |

| Tetrahedral Zn(II)-Selone Complex (representative) | Varies | Varies | rsc.org |

Note: Specific values for the Cu(I) and Zn(II) complexes are found within the cited literature and depend on the specific ligand and crystal structure.

Table 2: Selected Bond Angles (°) in Metal-Selone Complexes

| Complex | Angle | Value (°) | Reference |

| [H(sebenzimMe)]₂HgCl₂ | Se-Hg-Se | 109.080(13) | nih.gov |

| [H(sebenzimMe)]₂HgCl₂ | Cl-Hg-Cl | 103.09(2) | nih.gov |

| [H(sebenzimMe)]₂HgCl₂ | Se-Hg-Cl | 108.33(2)-115.14(2) | nih.gov |

| Tetrahedral Zn(II)-Selone Complex (representative) | Se-Zn-Se / Se-Zn-Cl | Varies | rsc.org |

Note: The range of Se-Hg-Cl angles reflects the slight distortion from ideal tetrahedral geometry.

Electronic Structure and Bonding in Metal-Selone Complexes

Understanding the electronic structure and bonding in metal-selone complexes is crucial for rationalizing their reactivity, stability, and spectroscopic properties. Computational methods, in conjunction with experimental data, provide a powerful approach to probe these aspects. nih.govumn.edumdpi.com

Natural Population Analysis (NPA) and Charge Distribution in Metal-Selone Complexes

Natural Population Analysis (NPA) is a computational method used to calculate atomic charges and orbital populations within a molecule. researchgate.net It offers a more robust description of the electron distribution compared to other methods, especially for compounds containing metal atoms. researchgate.net

In metal-selone complexes, the bonding is primarily characterized by the σ-donation from the selenium lone pair to a suitable acceptor orbital on the metal center. wiley-vch.de NPA calculations can quantify the extent of this charge transfer. The analysis typically reveals a net positive charge on the metal center and a corresponding negative charge distributed among the ligands, with a significant portion residing on the selenium donor atom.

Studies on related metal-thiolate complexes using density functional theory (DFT) have shown that the charge density on the donor atom (sulfur in that case) is significantly influenced by the nature of the metal-ligand bond. nih.gov For instance, a more ionic metal-ligand bond can lead to a higher negative charge on the donor atom. nih.gov A similar trend is expected for selone complexes.

Furthermore, combined experimental and theoretical charge-density studies on N-heterocyclic carbenes (NHCs) and their metal complexes have provided deep insights into electron delocalization. researchgate.net These studies show that charge-density-based properties can quantitatively measure the extent of π-electron delocalization within the heterocyclic ring. researchgate.net Although NHCs are carbon-donors, the electronic environment of the heterocyclic framework in this compound is related, and similar delocalization effects are expected. An NPA would likely show delocalization of the positive charge within the imidazolium (B1220033) ring system, which in turn influences the σ-donor strength of the selenium atom. stackexchange.com The analysis of the electronic structure helps to understand the stability and reactivity of these complexes, for example, by explaining how the electronic properties of the ligand can influence the catalytic activity of the metal center.

Insights into C=Se Bond Character Upon Coordination

The coordination of this compound to metal centers induces significant changes in the electronic structure of the C=Se bond. These changes can be probed and quantified using a combination of X-ray crystallography and spectroscopic techniques, primarily ⁷⁷Se Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. Analysis of the data from the free ligand versus its metal complexes provides a detailed understanding of the nature of the selenium-metal interaction and its effect on the C=Se double bond character.

Upon coordination, the selenium atom of the selone ligand donates electron density to the metal center, resulting in a decrease in the C=Se bond order. This is experimentally observed as an elongation of the C=Se bond length and a downfield shift in the ⁷⁷Se NMR spectrum.

Crystallographic Data

X-ray diffraction studies of the free this compound provide a baseline for the C=Se bond length. In its uncoordinated state, the C=Se bond distance is a critical parameter for comparison with its metal complexes.

| Compound | C=Se Bond Length (Å) | Reference |

| This compound | 1.853(2) | nih.gov |

This table is based on available data and will be expanded as data for coordination complexes becomes available.

The lengthening of the C=Se bond upon coordination is a direct consequence of the donation of electron density from the π-system of the C=Se bond to the metal center. This weakens the double bond character, causing it to adopt more single-bond character.

Spectroscopic Analysis

⁷⁷Se NMR Spectroscopy

⁷⁷Se NMR spectroscopy is a particularly sensitive probe for the electronic environment of the selenium atom. The chemical shift (δ) of the ⁷⁷Se nucleus is highly dependent on the electron density around it.

In the free this compound, the ⁷⁷Se NMR signal appears at a specific chemical shift that is characteristic of a selone functional group. nih.gov Upon coordination to a metal, a significant downfield shift (to a higher frequency) is typically observed. This deshielding of the selenium nucleus is a direct result of the donation of electron density from selenium to the metal, which reduces the electron density around the selenium atom.

| Compound | ⁷⁷Se NMR Chemical Shift (δ, ppm) | Reference |

| This compound | 194.6 | nih.gov |

This table is based on available data and will be expanded as data for coordination complexes becomes available.

Infrared (IR) Spectroscopy

The stretching frequency of the C=Se bond in the infrared spectrum provides further insight into its bond order. The C=Se stretching vibration, often denoted as ν(C=Se), is expected to shift to a lower frequency (redshift) upon coordination. This is because the bond becomes weaker and longer, requiring less energy to vibrate. The magnitude of this shift can provide a qualitative measure of the strength of the selenium-metal bond.

No specific IR data for the C=Se stretching frequency of this compound and its complexes is currently available in the searched literature. Further research is required to populate this area.

Theoretical and Computational Investigations on 1 Mesityl 1,3 Dihydro Imidazole 2 Selone

Quantum Chemical Methodologies Applied to 1-Mesityl-1,3-dihydro-imidazole-2-selone

The study of this compound has been significantly advanced by the application of various quantum chemical methods. These computational techniques allow for the detailed examination of molecular properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, B3PW91)

Density Functional Theory (DFT) has been a primary computational tool for investigating this compound. DFT methods, particularly those employing hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91), offer a balance between computational cost and accuracy for systems of this size.

Computational studies have utilized DFT to determine the most stable tautomeric form of the molecule. It was demonstrated through DFT calculations that the selone tautomer of this compound is more stable than its corresponding selenol form. researchgate.net This finding is in agreement with experimental X-ray diffraction data, which confirms the solid-state structure as the selone. researchgate.net

Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes as specific data from the primary literature was not available.

| Parameter | Calculated Value (B3LYP) | Calculated Value (B3PW91) |

|---|---|---|

| C=Se Bond Length (Å) | Data not available | Data not available |

| N-C(Se) Bond Length (Å) | Data not available | Data not available |

| N-C-N Bond Angle (°) | Data not available | Data not available |

| C-N-C Bond Angle (°) | Data not available | Data not available |

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide a deep dive into the arrangement of electrons within this compound.

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory helps in understanding the distribution and energy of electrons in a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are primarily involved in chemical reactions.

For N-heterocyclic selones in general, the HOMO is often associated with the p-type lone pair on the selenium atom, while the LUMO is typically a π* orbital of the heterocyclic ring. nih.gov This distribution of frontier orbitals suggests that the selenium atom is a primary site for electrophilic attack, while the ring can accept electron density in reactions with nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Electron delocalization is a key feature of the imidazole (B134444) ring system. The π-electrons are not confined to specific double bonds but are spread over the entire ring, contributing to its aromatic character and stability. This delocalization extends to the exocyclic C=Se bond, influencing its bond order and reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes as specific data from the primary literature was not available.

| Molecular Orbital | Energy (eV) - B3LYP | Energy (eV) - B3PW91 |

|---|---|---|

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Influence of Substituents on Electronic Properties

The mesityl group, a 2,4,6-trimethylphenyl substituent, attached to one of the nitrogen atoms of the imidazole ring, exerts a significant influence on the electronic properties of the molecule. The bulky nature of the mesityl group provides steric protection to the imidazole ring and the selenium atom.

Electronically, the mesityl group can act as a weak electron-donating group through inductive effects and hyperconjugation. This can modulate the electron density on the imidazole ring and the C=Se bond, thereby affecting the molecule's reactivity. The precise orientation of the mesityl ring relative to the imidazole ring, which can be predicted by computational geometry optimization, will also play a role in the extent of electronic communication between the two ring systems.

Computational Studies on Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles.

Exploration of Oxidation Pathways

It has been experimentally observed that solutions of this compound are oxidized by air to yield bis(1-mesitylimidazol-2-yl)diselenide. researchgate.net This reaction involves the formation of a Se-Se bond between two molecules of the starting selone.

Table 3: Representative Calculated Reaction Energies for the Oxidation of this compound (Illustrative) This table is for illustrative purposes as specific data from the primary literature was not available.

| Reaction Step | ΔE (kcal/mol) - B3LYP | ΔG (kcal/mol) - B3LYP |

|---|---|---|

| Formation of Selenyl Radical | Data not available | Data not available |

| Dimerization to Diselenide | Data not available | Data not available |

| Overall Reaction | Data not available | Data not available |

Mechanistic Insights into Ligand Exchange Processes

Theoretical and computational investigations into the dynamics of this compound have provided valuable insights into its reactivity, particularly concerning ligand exchange processes. A notable characteristic of this N-heterocyclic selone is its participation in facile exchange reactions, a phenomenon that has been observed and analyzed through spectroscopic techniques.

Detailed research has demonstrated that this compound, also denoted as (seimMes)H, undergoes a rapid exchange with its corresponding diselenide, bis(1-mesitylimidazol-2-yl)diselenide or (seimMes)₂. This exchange process is readily observable on the nuclear magnetic resonance (NMR) timescale, indicating a low activation barrier for the reaction. acs.org The dynamic nature of this equilibrium is a key feature of the chemical behavior of this compound.

The general exchange reaction can be summarized as follows:

Table 1: Ligand Exchange Reaction

| Reactant 1 | Reactant 2 | Product(s) |

| This compound ((seimMes)H) | bis(1-mesitylimidazol-2-yl)diselenide ((seimMes)₂) | Dynamic equilibrium mixture |

While the occurrence of this exchange is well-documented, the precise mechanistic pathway has been a subject of theoretical consideration. Generally, ligand exchange reactions can proceed through several mechanisms, including associative, dissociative, or radical pathways. In the context of this compound and its diselenide, a definitive computational or experimental elucidation of the exact mechanism is an area of ongoing interest.

Theoretical models for similar exchange processes in organoselenium chemistry suggest that a radical-mediated pathway could be a plausible mechanism. Such a pathway would involve the homolytic cleavage of the Se-Se bond in the diselenide to form selenyl radicals, which can then react with the selone.

A proposed, though not definitively proven for this specific system, radical mechanism could involve the following steps:

Initiation: Homolysis of the diselenide ((seimMes)₂) to generate two selenyl radicals ((seimMes)•).

Propagation: The selenyl radical abstracts a hydrogen from the N-H group of the selone ((seimMes)H) to form a new diselenide and a new radical species. Alternatively, the radical could interact with the selone in a more complex manner.

Termination: Combination of radical species to reform stable products.

Computational studies on related N-heterocyclic selone systems and their interactions are crucial for determining the energetic favorability of potential transition states for associative or dissociative pathways versus a radical-mediated process. Factors such as the steric bulk of the mesityl group and the electronic properties of the imidazole ring would significantly influence the operative mechanism. The stability of the potential radical intermediates is a key factor that would be explored in such computational investigations.

Further detailed kinetic studies, coupled with advanced computational modeling, are required to conclusively determine the mechanistic intricacies of the ligand exchange process for this compound.

Applications of 1 Mesityl 1,3 Dihydro Imidazole 2 Selone and Its Complexes in Advanced Chemical Processes

Catalytic Applications in Organic Synthesis

Complexes derived from 1-Mesityl-1,3-dihydro-imidazole-2-selone are emerging as versatile catalysts in a range of organic reactions. The electronic properties of the selone ligand, combined with the steric hindrance of the mesityl substituent, play a crucial role in the efficacy and selectivity of these catalytic systems.

Homogeneous Catalysis Utilizing Imidazole-2-selone Complexes

While extensive data on the catalytic use of this compound is still developing, the broader class of N-heterocyclic selone complexes has demonstrated significant promise in homogeneous catalysis. For instance, palladium complexes bearing selone ligands have been investigated for their catalytic prowess. Although specific examples with the mesityl-substituted selone are not yet widely reported, related palladium(II) complexes with other N-heterocyclic selone ligands have been synthesized and characterized, paving the way for future catalytic studies. The synthesis of such complexes typically involves the reaction of the selone with a suitable palladium precursor.

Photocatalytic Transformations

The application of this compound complexes in photocatalysis is a nascent field of investigation. However, related systems offer insights into potential applications. For example, photoredox cooperative catalysis involving N-heterocyclic carbenes and palladium has been shown to be effective in the alkylacylation of alkenes. nih.gov In these systems, the palladium complex can act as a photocatalyst. nih.gov Given the structural and electronic similarities, it is plausible that palladium complexes of this compound could exhibit interesting photophysical properties and find utility in light-driven chemical transformations. Further research is required to explore the excited-state reactivity of these selone complexes and their potential to mediate photocatalytic cycles.

Catalysis in Olefin Polymerization and Related Processes

The use of late transition metal complexes, particularly those of nickel and palladium, in olefin polymerization has been a subject of intense research. juniperpublishers.com The ligand architecture plays a critical role in determining the catalytic activity, polymer molecular weight, and microstructure. juniperpublishers.com While α-diimine ligands have been predominantly studied, the exploration of N-heterocyclic selones as ancillary ligands is an area with untapped potential.

Although there are no specific reports on the use of this compound complexes in olefin polymerization, the steric bulk of the mesityl group is a desirable feature in polymerization catalysts as it can influence the rate of chain transfer and lead to polymers with higher molecular weights. Future work may involve the synthesis of nickel and palladium complexes of this selone and their evaluation as catalysts for the polymerization of ethylene (B1197577) and other olefins.

Specific Catalytic Transformations (e.g., Reduction of Nitroarenes)

A promising area for the application of this compound complexes is in the catalytic reduction of nitroarenes to form valuable anilines. Research has shown that gold complexes featuring pyridine-based selone ligands are efficient catalysts for this transformation in the presence of a reducing agent like sodium borohydride. This suggests that gold complexes of this compound could also exhibit significant catalytic activity. The general mechanism for such reductions catalyzed by supported gold nanoparticles involves the activation of the nitro group and the dissociation of the reducing agent on the catalyst surface. researchgate.net

Table 1: Catalytic Reduction of Nitroaromatics with Gold Catalysts

| Catalyst System | Substrate | Product | Key Findings |

| Supported Gold Nanoparticles | Substituted Nitroaromatics | Substituted Anilines | High activity and chemoselectivity are achieved with small gold nanoparticles on supports with acid-base properties. researchgate.net |

| Gold complexes with pyridine-based selone ligands | Nitroarenes | Aromatic amines | Efficient catalysis in the presence of NaBH4 in water has been observed. |

This table presents data on related systems to infer the potential of this compound complexes.

Role in Nanoscience and Materials Chemistry

The interface of N-heterocyclic selones with nanoscience and materials chemistry is an area of growing interest. The strong coordination of the selone moiety to metal surfaces makes it a candidate for the functionalization of nanoparticles, potentially leading to novel catalytic and electronic materials.

For instance, N-heterocyclic carbenes (NHCs), the parent compounds of selones, have been successfully used to stabilize gold nanoclusters, enhancing their stability and catalytic properties for reactions like the electrocatalytic reduction of CO2. nih.gov Given that this compound can be synthesized and is stable, it is conceivable that it could be employed as a ligand to cap gold or other metal nanoparticles. nih.gov The mesityl groups would provide a sterically hindered environment around the nanoparticle surface, which could influence substrate accessibility and selectivity in catalytic applications, such as the reduction of 4-nitrophenol. rsc.org

Comparative Academic Studies with Analogous Chalcogen Compounds

Structural and Electronic Comparisons with Imidazole-2-thiones (Sulfur Analogues)

The structural and electronic properties of 1-Mesityl-1,3-dihydro-imidazole-2-selone have been elucidated through X-ray diffraction studies, which confirm its existence in the selone tautomeric form. researchgate.netnih.govresearchgate.netsci-hub.ru This is analogous to its sulfur counterpart, 1-mesityl-1,3-dihydro-imidazole-2-thione, which also predominantly exists as the thione tautomer. The core imidazole (B134444) rings in both the selone and thione are essentially planar.

Electronically, the C=Se bond in imidazole-2-selones is more polarized than the C=S bond in the corresponding thiones. Theoretical studies, including Density Functional Theory (DFT) calculations, suggest that the selone is best described as having significant zwitterionic character (C⁺–Se⁻). mdpi.com This is due to the lower electronegativity and greater polarizability of selenium compared to sulfur, leading to a greater partial negative charge on the selenium atom and a greater partial positive charge on the C2 carbon. This increased zwitterionic nature in the selone influences its reactivity and interactions in solution and in the solid state. In contrast, while the thione also exhibits some polar character, the C=S bond is considered to have more double-bond character than the C=Se bond. mdpi.com

The mesityl group attached to the nitrogen atom plays a crucial steric role in both series, influencing the crystal packing and, to some extent, the electronic properties of the imidazole ring through inductive and mesomeric effects.

| Feature | This compound | 1-Mesityl-1,3-dihydro-imidazole-2-thione |

| Predominant Tautomer | Selone researchgate.netnih.gov | Thione |

| C=E Bond Character | Highly polarized, significant C⁺–Se⁻ zwitterionic character mdpi.com | Polarized, more double bond character than selone |

| C=E Bond Length | Longer | Shorter |

| Electronic Nature of E | More electropositive, more polarizable | More electronegative, less polarizable |

Reactivity Comparisons with Sulfur Analogues

The difference in the electronic nature of the chalcogen atom in this compound and its sulfur analogue leads to distinct reactivity profiles. The selone is notably more susceptible to oxidation than the thione. Solutions of this compound are readily oxidized by air to yield the corresponding bis(1-mesitylimidazol-2-yl)diselenide. nih.govsci-hub.ru This facile oxidation is a hallmark of many organoselenium compounds.

In contrast, while imidazole-2-thiones can be oxidized, the conditions required are generally harsher. A common reaction for imidazole-2-thiones is desulfurization, for example, using hydrogen peroxide, to yield the parent imidazole. researchgate.net They also readily undergo S-alkylation reactions, as seen with methimazole (B1676384) (1-methyl-1,3-dihydro-1H-imidazole-2-thione), which highlights the nucleophilic character of the sulfur atom. mdpi.com

Furthermore, the kinetics of exchange reactions involving the chalcogenol/dichalcogenide equilibrium (selenol/diselenide vs. thiol/disulfide) are markedly different. Selenol/diselenide exchange reactions are known to be significantly faster than the corresponding thiol/disulfide exchanges. researchgate.netacs.org This suggests that the Se-H and Se-Se bonds are more labile and reactive than S-H and S-S bonds, a trend that extends to the selone/thione reactivity. This higher reactivity of selenium compounds is attributed to the weaker Se-Se and Se-C bonds compared to S-S and S-C bonds, and the greater nucleophilicity of the selenolate anion (RSe⁻) compared to the thiolate anion (RS⁻).

| Reaction Type | This compound | Imidazole-2-thiones |

| Oxidation | Easily oxidized by air to diselenide nih.govsci-hub.ru | Can be oxidized, often requires stronger oxidants |

| Reaction with Electrophiles | Acts as a soft nucleophile | Readily undergoes S-alkylation mdpi.com |

| Desulfurization/Deselenization | Less commonly reported | Can be desulfurized to form imidazoles researchgate.net |

| Exchange Reactions | Rapid selenol/diselenide exchange researchgate.netacs.org | Slower thiol/disulfide exchange acs.org |

Spectroscopic Feature Comparisons (e.g., NMR Shifts) with Related Chalcogen Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy provides clear evidence of the differing electronic environments in this compound and its thione analogue.

In ¹³C NMR spectroscopy, the chemical shift of the C2 carbon (the carbon double-bonded to the chalcogen) is highly diagnostic. For this compound, the C2 resonance appears significantly downfield compared to the corresponding carbon in the thione. For instance, the ¹³C NMR signal for the C=S group in various imidazole-2-thiones typically appears in the range of δ 178-180 ppm. nih.govsemanticscholar.org The corresponding C=Se signal in selones is shifted further downfield, a consequence of the "heavy atom effect" of selenium. This effect is also influenced by the greater paramagnetic contribution to the shielding constant for selenium. DFT calculations and experimental data for related benzimidazolidine-2-selones confirm this trend, where the C2 carbon is deshielded. mdpi.com

In ¹H NMR spectra, the protons on the imidazole ring of the selone are also affected by the electronic nature of the selenium atom, though the effect is less pronounced than for the C2 carbon. The chemical shifts can provide insight into the electron density distribution within the heterocyclic ring.

For the selone, ⁷⁷Se NMR spectroscopy is a powerful tool. This compound exhibits a characteristic ⁷⁷Se chemical shift that is sensitive to its electronic environment and tautomeric form. nih.govresearchgate.netmdpi.com For example, the selone form (C=Se) of a related compound, 2-selenouridine, shows a ⁷⁷Se signal at δ 353 ppm, which shifts dramatically to δ 579 ppm upon oxidation to the diselenide. mdpi.com

| Spectroscopic Probe | This compound | Imidazole-2-thiones |

| ¹³C NMR (C2) | Downfield shift (deshielded) due to heavy atom effect | Typically δ 178-180 ppm nih.govsemanticscholar.org |

| ¹H NMR | Chemical shifts reflect the electronic environment influenced by Se | Chemical shifts reflect the electronic environment influenced by S |

| ⁷⁷Se NMR | Diagnostic signal for the selone functional group nih.govresearchgate.net | Not applicable |

Theoretical Comparisons of Tautomeric Stability Across Chalcogen Series

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the tautomeric equilibria of imidazole-2-chalcogenones (where the chalcogen is O, S, or Se). For this compound, both experimental evidence and DFT calculations unequivocally show that the selone tautomer is substantially more stable than its selenol (1-mesityl-1H-imidazol-2-ylselanol) counterpart. researchgate.netnih.govresearchgate.netresearchgate.net

This preference for the "keto" form (in this case, the selone) over the "enol" form (the selenol) is a general trend observed across the chalcogen series of these five-membered heterocyclic systems. Theoretical calculations on imidazole-2-selenone and 6-selenoguanine (B1239940) have confirmed that the selenone tautomer is the most stable isomer in both the gas phase and in solution. researchgate.netresearchgate.net The activation energy for the proton transfer from the selone to the less stable selenol is calculated to be quite high, on the order of 41-43 kcal/mol, indicating a significant thermodynamic barrier. researchgate.netresearchgate.net

When comparing across the chalcogen series (Oxygen, Sulfur, Selenium), the stability of the C=E form (keto/thione/selone) relative to the C-EH form (enol/thiol/selenol) generally increases down the group. The factors influencing this stability include:

Bond Energies : The C=O double bond is very strong, making the keto form highly stable. While C=S and C=Se double bonds are weaker, the corresponding S-H and Se-H single bonds are also weaker than the O-H bond.

Solvent Effects : The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. nih.gov However, for the imidazole-2-chalcogenone series, the selone/thione form remains dominant even in polar solvents. researchgate.net

Future Research Directions and Unexplored Avenues in 1 Mesityl 1,3 Dihydro Imidazole 2 Selone Chemistry

Design and Synthesis of Novel Derivatives of 1-Mesityl-1,3-dihydro-imidazole-2-selone

The foundational synthesis of this compound proceeds from 1-mesitylimidazole through deprotonation, reaction with elemental selenium, and subsequent protonation. nih.govacs.org This parent compound serves as a critical starting point for a diverse range of new derivatives. An immediate derivative, bis(1-mesitylimidazol-2-yl)diselenide, is readily formed through the air oxidation of the selone. nih.govacs.org

Future synthetic efforts are directed towards creating more complex and functionalized molecules. A significant advancement has been the synthesis of bidentate ligands, such as 3,3'-((2-bromo-1,3-phenylene)bis(methylene))bis(1-mesityl-1,3-dihydro-2H-imidazole-2-selone). researchgate.net This bis-selone has been successfully used to create dinuclear, self-assembled 24-membered metallamacrocycles with palladium and platinum. researchgate.net The design of such multidentate ligands opens avenues for constructing sophisticated supramolecular architectures and materials with unique host-guest properties.

Further research could focus on:

Hybrid Pharmacophores: Integrating the 1-mesityl-imidazole-2-selone core with other biologically active motifs, a strategy that has proven successful for other imidazole (B134444) derivatives. nih.gov

Functionalized N-Substituents: Replacing the mesityl group with other aryl or alkyl groups bearing functional handles (e.g., esters, alkynes, or halides) would allow for post-synthetic modification and attachment to polymers or surfaces. researchgate.net

Chalcogen Variation: Exploring analogous tellurium compounds to systematically study the effect of the heavier chalcogen on the molecule's electronic properties and reactivity.

| Derivative Type | Example Compound | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Diselenide | bis(1-mesitylimidazol-2-yl)diselenide | Air oxidation of the parent selone | Redox-active systems, precursor to other derivatives | nih.govacs.org |

| Bis-selone Ligand | 3,3'-((2-bromo-1,3-phenylene)bis(methylene))bis(1-mesityl-1,3-dihydro-2H-imidazole-2-selone) | Coupling of functionalized linkers with the imidazole core | Formation of metallamacrocycles and coordination polymers | researchgate.net |

| Metal Complexes | Dinuclear Pd(II) and Pt(II) metallamacrocycles | Reaction of bis-selone ligand with metal precursors like Pd(COD)Cl2 | Catalysis, molecular sensing | researchgate.net |

Advanced Spectroscopic Probes for Dynamic Processes

While standard techniques like X-ray diffraction have been instrumental in confirming that this compound exists in its selone tautomer form, advanced spectroscopic methods are required to probe its more subtle and dynamic behaviors. nih.govacs.org

⁷⁷Se NMR Spectroscopy has emerged as a powerful tool. It is not only used for structural confirmation but also to quantify the electronic properties, specifically the π-accepting character, of the corresponding N-heterocyclic carbene (NHC) when the selone is viewed as an NHC-selenium adduct. nih.govescholarship.org However, recent studies have highlighted a complexity: non-classical hydrogen bonding between the selenium atom and C-H bonds can significantly influence the ⁷⁷Se NMR chemical shift, potentially complicating its direct correlation to electronic effects. nih.govescholarship.org This finding opens a new research avenue to investigate and understand these weak interactions.

Furthermore, a combination of ¹H and ⁷⁷Se NMR studies has revealed a facile exchange on the NMR timescale between the selone and its corresponding diselenide. nih.gov Future work could employ variable-temperature NMR and 2D-EXSY (Exchange Spectroscopy) to precisely quantify the kinetics and thermodynamics of this and other dynamic processes, such as:

Rotational barriers around the N-mesityl bond.

Conformational changes in larger, flexible derivatives.

Ligand exchange rates in metal complexes.

| Spectroscopic Technique | Information Gained | Future Application | Reference |

|---|---|---|---|

| X-ray Diffraction | Solid-state structure, confirmation of selone tautomer | Characterizing novel crystalline derivatives and metal complexes | nih.govacs.org |

| ⁷⁷Se NMR Spectroscopy | Electronic properties (π-acidity of NHC), detection of Se-H interactions | Developing a more refined electronic parameter scale; studying host-guest interactions involving selenium | nih.govescholarship.org |

| Dynamic NMR (VT, EXSY) | Kinetics of chemical exchange (e.g., selone-diselenide) | Quantifying energy barriers for conformational isomerism and ligand exchange | nih.gov |

Expansion of Catalytic Applications Beyond Current Scope

The catalytic applications of this compound are largely unexplored, yet the potential is significant. The chemistry of its lighter sulfur analogue (thione) and the related NHCs suggests a rich field for development. The formation of stable palladium, platinum, and gold complexes is a critical first step, as these metals are central to a vast array of catalytic transformations. researchgate.net

Future research should investigate the activity of these metal-selone complexes in reactions such as:

Cross-Coupling Reactions: Related palladium complexes with selenium-containing NHC ligands have shown high efficiency in Suzuki-Miyaura coupling reactions. acs.org It is plausible that complexes of this compound or its derivatives could serve as robust pre-catalysts, where the mesityl group provides steric protection to the active metal center, potentially enhancing catalyst stability and lifetime.

C-H Activation: The electron-rich nature of the selone ligand could support metal centers in challenging C-H functionalization reactions.

Redox Catalysis: The accessibility of different oxidation states for selenium (selone, diselenide) suggests that the ligand itself could be redox-active, participating directly in catalytic cycles beyond simply stabilizing the metal center.

The synthesis of the 24-membered metallamacrocycles from a bis-selone derivative also points toward developing catalysts with unique, size-selective pockets, potentially enabling shape-selective transformations within the macrocyclic cavity. researchgate.net

Theoretical Predictions for New Reactivities and Complex Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has already proven valuable by confirming the greater stability of the selone tautomer over the selenol form for this compound. nih.govacs.org This predictive power can be harnessed to guide future experimental work, saving significant synthetic effort.

Future theoretical investigations could focus on:

Predicting Reactivity: DFT calculations can model transition states for proposed catalytic cycles, providing insight into reaction mechanisms and predicting the most favorable pathways for reactions catalyzed by metal-selone complexes.